

# An In-depth Technical Guide to N-ethyl-3-methylbutanamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-ethyl-3-methylbutanamide**

Cat. No.: **B171319**

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This technical guide provides a comprehensive overview of the basic properties of **N-ethyl-3-methylbutanamide**, tailored for researchers, scientists, and professionals in drug development. The document summarizes known physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and includes visualizations for key procedures.

## Chemical Identity and Physical Properties

**N-ethyl-3-methylbutanamide** is a secondary amide with the chemical formula C<sub>7</sub>H<sub>15</sub>NO.[1]

While specific experimental data for this compound is limited, a summary of its computed properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-ethyl-3-methylbutanamide**

| Property                     | Value                             | Source                     |
|------------------------------|-----------------------------------|----------------------------|
| IUPAC Name                   | <b>N-ethyl-3-methylbutanamide</b> | <a href="#">PubChem[1]</a> |
| Molecular Formula            | C <sub>7</sub> H <sub>15</sub> NO | <a href="#">PubChem[1]</a> |
| Molecular Weight             | 129.20 g/mol                      | <a href="#">PubChem[1]</a> |
| CAS Number                   | 100868-92-6                       | <a href="#">PubChem[1]</a> |
| SMILES                       | CCNC(=O)CC(C)C                    | <a href="#">PubChem[1]</a> |
| InChIKey                     | BOQSOBHPGBKUJL-UHFFFAOYSA-N       | <a href="#">PubChem[1]</a> |
| Computed XLogP3              | 1.2                               | <a href="#">PubChem[1]</a> |
| Hydrogen Bond Donor Count    | 1                                 | <a href="#">PubChem[1]</a> |
| Hydrogen Bond Acceptor Count | 1                                 | <a href="#">PubChem[1]</a> |
| Rotatable Bond Count         | 3                                 | <a href="#">PubChem[1]</a> |
| Exact Mass                   | 129.115364102 Da                  | <a href="#">PubChem[1]</a> |

| Topological Polar Surface Area | 29.1 Å<sup>2</sup> | [PubChem\[1\]](#) |

Note: The majority of the properties listed are computed and have not been experimentally verified.

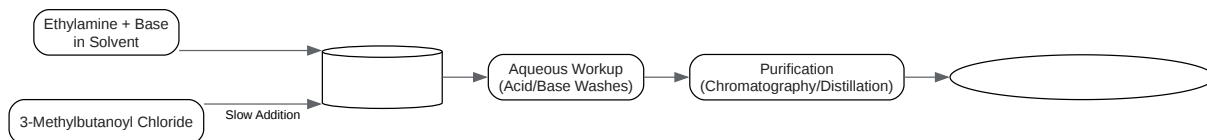
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-ethyl-3-methylbutanamide** are not readily available in the literature. However, based on general principles of organic chemistry for the synthesis and analysis of secondary amides, the following methodologies can be proposed.

A common and effective method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine. In this case, 3-methylbutanoyl chloride would be reacted with ethylamine.

## General Synthesis Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
- Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 3-methylbutanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., saturated NaHCO<sub>3</sub>) to remove any unreacted acyl chloride, and finally with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.

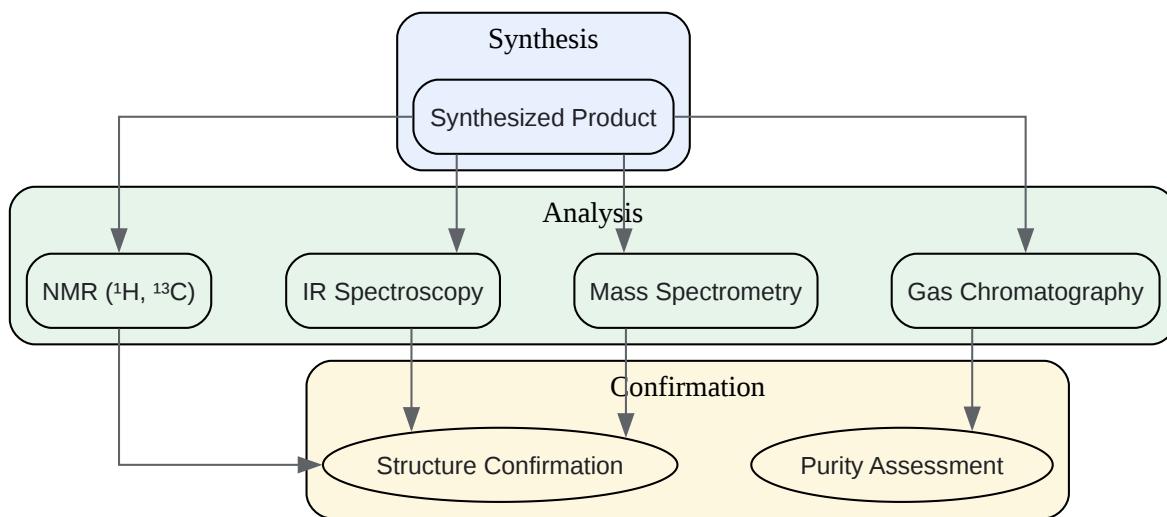
[Click to download full resolution via product page](#)General workflow for the synthesis of **N-ethyl-3-methylbutanamide**.

The identity and purity of the synthesized **N-ethyl-3-methylbutanamide** can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique                  | Expected Observations   |
|----------------------------|---|
| <sup>1</sup> H NMR         | Signals corresponding to the ethyl group (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet), and the N-H proton (broad singlet).   |
| <sup>13</sup> C NMR        | Resonances for the carbonyl carbon, and the unique carbons of the ethyl and isobutyl groups.  |
| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch (around 3300 cm <sup>-1</sup> ), C=O stretch (amide I band, around 1640 cm <sup>-1</sup> ), and N-H bend (amide II band, around 1550 cm <sup>-1</sup> ). |
| Mass Spectrometry (MS)     | A molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol). Fragmentation patterns would likely involve cleavage of the amide bond.                                |

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the compound. The retention time can be used for identification. |

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## References

- 1. N-ethyl-3-methylbutanamide | C7H15NO | CID 528605 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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